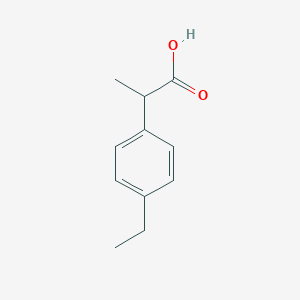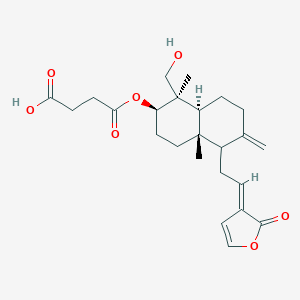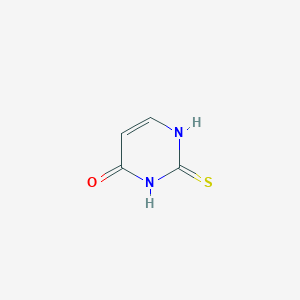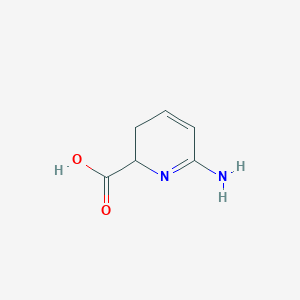
Rumbrin
説明
Rumbrin is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
科学的研究の応用
HIV阻害剤
RumbrinはナノモルレベルでHIVの強力な阻害剤として特定されています . この発見は、rumクラスターにヒト免疫不全ウイルス(HIV)-Nef関連遺伝子があることに触発されました .
脂質過酸化物産生阻害剤
This compoundは脂質過酸化物産生阻害剤です . 脂質過酸化とは、脂質の酸化劣化を指し、細胞損傷を引き起こす可能性があります。
カルシウム蓄積阻害剤
This compoundは、カルシウム蓄積阻害剤としても作用します . つまり、細胞内のカルシウム量を調節する可能性があり、これはさまざまな細胞機能に不可欠です。
Rumbrinsの生合成
Auxarthron umbrinum DSM3193からのthis compoundとその異性体12E-Rumbrinの生合成遺伝子クラスター(BGC)が特定されました
作用機序
Target of Action
Rumbrin, a cytoprotective substance, primarily targets the process of lipid peroxidation . Lipid peroxidation is a mechanism that leads to cell damage and is often associated with various diseases. By inhibiting this process, this compound plays a crucial role in protecting cells from oxidative stress .
Mode of Action
This compound interacts with its targets by preventing cell death caused by calcium overload . It exhibits a potent inhibitory activity against lipid peroxidation, a process that can lead to cell damage . This interaction results in the protection of cells from oxidative stress and the harmful effects of excessive calcium .
Biochemical Pathways
This compound affects the biochemical pathways related to lipid peroxidation and calcium accumulation . By inhibiting lipid peroxidation, this compound prevents the oxidative degradation of lipids, a process that can lead to cell damage . Additionally, by preventing calcium overload, this compound helps maintain cellular homeostasis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability and overall effectiveness of a drug
Result of Action
The primary result of this compound’s action is the prevention of cell death caused by calcium overload . It also exhibits a potent inhibitory activity against lipid peroxidation in rat brain homogenate . These actions contribute to its cytoprotective effects .
生化学分析
Biochemical Properties
The biosynthesis of Rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15N]-proline, [13C]-methionine, and [13C]-acetate . These are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively .
Molecular Mechanism
Its unique structure, which includes a-pyrone, tetraene, and pyrrole moieties, suggests that it may interact with biomolecules in a unique way .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its production begins after approximately four days of growth in the fungus Auxarthron umbrinum .
Metabolic Pathways
This compound is involved in metabolic pathways that include [15N]-proline, [13C]-methionine, and [13C]-acetate
特性
IUPAC Name |
6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFFAFAPFQNIRB-KDZWSXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150206-14-7 | |
| Record name | Rumbrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of Rumbrin and what are its potential applications?
A1: this compound is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] this compound exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []
Q2: What is known about the biosynthesis of this compound?
A2: Research indicates that the biosynthesis of this compound involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into this compound, offering a route to generate novel derivatives. []
Q3: What is the chemical structure of this compound?
A3: this compound possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that this compound exists as different stereoisomers, with 12E-isothis compound being a recently identified example. []
Q4: How does this compound's structure influence its activity?
A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in this compound and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for this compound's biological activity.
Q5: Has this compound demonstrated any promising activity against specific cancer cells?
A5: Yes, studies show that this compound exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, this compound and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of this compound, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to this compound itself. [] This finding underscores the potential of generating this compound analogs with improved therapeutic efficacy.
Q6: What are the known mechanisms of action of this compound?
A6: While this compound's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, this compound demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in this compound's biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



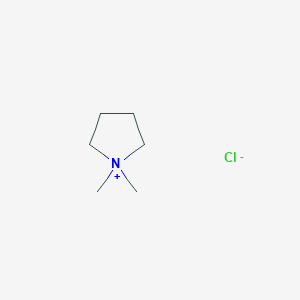
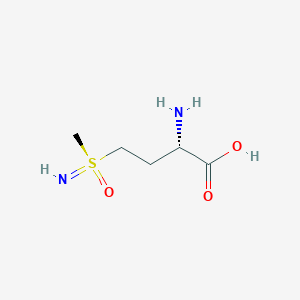
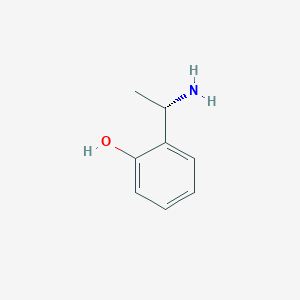
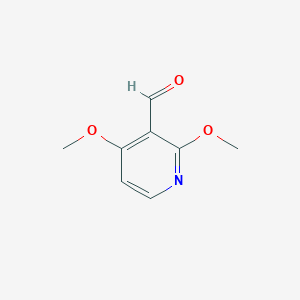
![2-[(7-Chloro-2H-1,2,4-benzothiadiazine 1,1-dioxide)-3-ylthio]propanoic acid](/img/structure/B140330.png)


![[2-[(E)-hex-2-enyl]cyclopentyl] acetate](/img/structure/B140338.png)
